molecular formula C11H15BrN2O2S B14899178 N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide

Cat. No.: B14899178
M. Wt: 319.22 g/mol
InChI Key: BKYSDDAWXUETKH-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a bromine atom and a carboxamide group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of thiophene, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)acrylamide
  • N-(2-amino-2-oxoethyl)ethanediamide

Uniqueness

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide is unique due to the presence of the bromine atom and the thiophene ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-5-bromo-N-butylthiophene-2-carboxamide

InChI

InChI=1S/C11H15BrN2O2S/c1-2-3-6-14(7-10(13)15)11(16)8-4-5-9(12)17-8/h4-5H,2-3,6-7H2,1H3,(H2,13,15)

InChI Key

BKYSDDAWXUETKH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)N)C(=O)C1=CC=C(S1)Br

Origin of Product

United States

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